3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one
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Overview
Description
3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one is a complex organic compound with a molecular weight of 351.4 g/mol . This compound is notable for its unique structure, which includes a chromen-4-one backbone substituted with hydroxy and pyrrolidinyl groups. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic and pyrrolidinyl precursors under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium ascorbate and copper sulfate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the hydroxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one involves its interaction with specific molecular targets. The hydroxy and pyrrolidinyl groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biological pathways .
Comparison with Similar Compounds
Similar compounds include other chromen-4-one derivatives and pyrrolidinyl-substituted phenols. Compared to these compounds, 3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, its ability to undergo specific oxidation and reduction reactions makes it a valuable tool in synthetic organic chemistry .
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique structure and reactivity make it a valuable asset in various fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-hydroxy-2-(3-hydroxy-4-pyrrolidin-1-ylphenyl)-6,7-dimethylchromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-12-9-15-18(10-13(12)2)26-21(20(25)19(15)24)14-5-6-16(17(23)11-14)22-7-3-4-8-22/h5-6,9-11,23,25H,3-4,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBMQCNHVIBXLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C(C2=O)O)C3=CC(=C(C=C3)N4CCCC4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718929 |
Source
|
Record name | 3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353224-67-5 |
Source
|
Record name | 3-Hydroxy-2-[3-hydroxy-4-(1-pyrrolidinyl)phenyl]-6,7-dimethyl-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353224-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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